molecular formula C9H14N2O4S B054813 S-Nitrosocaptopril CAS No. 122130-63-6

S-Nitrosocaptopril

Numéro de catalogue: B054813
Numéro CAS: 122130-63-6
Poids moléculaire: 246.29 g/mol
Clé InChI: HNIULCDUASSKOM-RQJHMYQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le S-Nitrosocaptopril est un dérivé du captopril, un inhibiteur de l’enzyme de conversion de l’angiotensine bien connu. Ce composé est formé par la nitrosylation du captopril, ce qui donne une molécule qui conserve non seulement les propriétés du captopril, mais qui agit également comme donneur d’oxyde nitrique . Cette double fonctionnalité fait du this compound un candidat prometteur pour diverses applications thérapeutiques, en particulier dans les maladies cardiovasculaires.

Applications De Recherche Scientifique

Mécanisme D'action

Le S-Nitrosocaptopril exerce ses effets par deux mécanismes principaux :

Analyse Biochimique

Biochemical Properties

S-Nitrosocaptopril interacts with various biomolecules, primarily enzymes such as ACE . The compound inhibits ACE activity, leading to vasodilation . This interaction is crucial in the regulation of hypertension .

Cellular Effects

This compound has a direct vasodilatory effect, reflecting the effects of the thionitrite bond . This compound also inhibits platelet aggregation . These cellular effects are accompanied by increases in intracellular cyclic GMP, leading to vasodilation and platelet inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves both the release of nitric oxide (NO) and the inhibition of ACE . The NO donor property of this compound contributes to its vasodilatory effects, while its ACE inhibitory property reduces blood pressure .

Temporal Effects in Laboratory Settings

This compound monohydrate, a novel crystal form of this compound, has been found to be stable for at least six months in individual PE package under specific storage conditions . This stability is crucial for its long-term therapeutic benefits .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent effect on blood pressure . At a dosage of 12.5 mg/kg body weight, this compound significantly decreased systolic blood pressure .

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway in blood pressure regulation . It inhibits ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .

Transport and Distribution

It is known that this compound is predominantly excreted via urine .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le S-Nitrosocaptopril est synthétisé par réaction du captopril avec l’acide nitreux en milieu acide . La réaction est généralement effectuée à basse température pour assurer la stabilité du produit nitrosylé. Le processus implique les étapes suivantes :

  • Dissolution du captopril dans une solution aqueuse.
  • Ajout de nitrite de sodium à la solution.
  • Acidification du mélange avec de l’acide chlorhydrique.
  • Isolement et purification du this compound obtenu.

Méthodes de production industrielle : Si la synthèse en laboratoire du this compound est bien documentée, les méthodes de production industrielle sont encore en cours de développement. Le principal défi réside dans le passage à l’échelle de la réaction tout en maintenant la stabilité et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le S-Nitrosocaptopril subit diverses réactions chimiques, notamment :

    Oxydation : Le groupe nitrosyle peut être oxydé pour former des composés disulfures.

    Réduction : Le groupe nitrosyle peut être réduit en sa forme thiol du captopril.

    Substitution : Le groupe nitrosyle peut être substitué par d’autres nucléophiles.

Réactifs et conditions courants :

    Oxydation : Implique généralement des oxydants tels que le peroxyde d’hydrogène.

    Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

    Substitution : Des nucléophiles tels que des amines ou des thiols peuvent réagir avec le groupe nitrosyle.

Principaux produits formés :

4. Applications de la recherche scientifique

Comparaison Avec Des Composés Similaires

Activité Biologique

S-Nitrosocaptopril (SNO-CAP) is a novel compound derived from the angiotensin-converting enzyme (ACE) inhibitor captopril, featuring a nitrosyl group that imparts unique biological activities. This article explores its molecular characterization, pharmacological effects, and potential therapeutic applications, particularly in cardiovascular and cancer-related conditions.

Molecular Characterization

This compound is synthesized through the reaction of captopril with nitrous acid, resulting in a compound that retains the ACE inhibitory properties of captopril while also exhibiting nitric oxide (NO) donor characteristics. The thionitrite bond present in SNO-CAP is crucial for its vasodilatory effects, allowing it to stimulate soluble guanylate cyclase (sGC) and increase intracellular cyclic GMP levels, which are pivotal for vascular relaxation and inhibition of platelet aggregation .

Vasodilatory Activity

SNO-CAP demonstrates significant vasodilatory activity by releasing NO, which causes relaxation of vascular smooth muscle. Studies indicate that SNO-CAP can induce vasorelaxation in various vascular tissues, including rabbit aortic rings and pulmonary arteries. The potency of SNO-CAP as a vasorelaxant is comparable to other established NO donors, with pIC50 values ranging from 4.85 to 5.00 .

Inhibition of Platelet Aggregation

The compound also inhibits platelet aggregation through NO-mediated pathways. This effect is particularly beneficial in preventing thrombus formation in conditions predisposed to cardiovascular complications. The mechanism involves the elevation of cyclic GMP levels within platelets, leading to decreased aggregation responses .

Anticancer Properties

Recent studies have highlighted the potential of SNO-CAP in cancer therapy . It has been shown to inhibit the adhesion of circulating tumor cells (CTCs) to endothelial cells by downregulating cell adhesion molecules (CAMs) such as VCAM-1. This action may impede metastasis by preventing tumor cells from anchoring to the vascular endothelium . Additionally, SNO-CAP does not exhibit significant cytotoxic effects on cancer cells at therapeutic concentrations, suggesting a favorable safety profile for its use in cancer treatment .

Case Studies and Research Findings

  • Vasorelaxation Studies :
    • Research demonstrated that SNO-CAP induced vasorelaxation that could be antagonized by hemoglobin (a typical NO scavenger), confirming its mechanism as an NO donor .
    • In vitro studies on human umbilical vein endothelial cells (HUVECs) showed that SNO-CAP effectively inhibited the expression of CAMs stimulated by cytokines, thus reducing hetero-adhesion of colorectal cancer cells to endothelial cells .
  • Platelet Function :
    • Inhibition of platelet aggregation was observed in various experimental models, reinforcing the dual action of SNO-CAP as both an ACE inhibitor and an NO donor .
  • Therapeutic Implications :
    • Given its ability to lower blood pressure and prevent thrombosis while also exhibiting anticancer properties, SNO-CAP holds promise for treating conditions such as hypertension, angina pectoris, congestive heart failure, and potentially certain cancers .

Summary Table of Biological Activities

Activity Mechanism Reference
VasodilationRelease of NO; activation of sGC/cGMP pathway
Inhibition of Platelet AggregationIncreased cyclic GMP levels
Inhibition of Cancer Cell AdhesionDownregulation of CAMs like VCAM-1
ACE InhibitionCompetitive inhibition at the active site

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIULCDUASSKOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSN=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153527
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122130-63-6
Record name S-Nitrosocaptopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122130-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Nitrosocaptopril
Reactant of Route 2
Reactant of Route 2
S-Nitrosocaptopril
Reactant of Route 3
S-Nitrosocaptopril
Reactant of Route 4
S-Nitrosocaptopril
Reactant of Route 5
S-Nitrosocaptopril
Reactant of Route 6
S-Nitrosocaptopril

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.